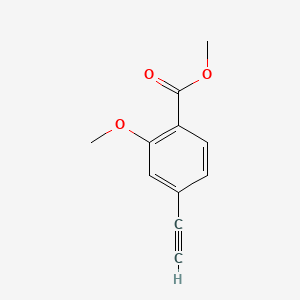

Methyl4-ethynyl-2-methoxybenzoate

Description

Contextualizing Methyl Benzoate (B1203000) Derivatives in Contemporary Organic Chemistry Research

Methyl benzoate and its derivatives are a significant class of aromatic esters utilized extensively in organic chemistry. researchgate.netmdpi.com These compounds serve as crucial intermediates in the synthesis of a wide array of more complex molecules. acs.org Their applications range from being foundational units in the production of pharmaceuticals to their use as solvents and in the fragrance industry. mdpi.comnih.gov The ester functional group can be synthesized through methods like the Fischer esterification of benzoic acid with methanol (B129727), often using acid catalysts. researchgate.netgoogle.com Modern synthetic strategies also explore alternative, more environmentally benign methods, such as using solid acid catalysts to circumvent the issues associated with traditional strong acids. mdpi.com The reactivity of the aromatic ring and the ester group allows for diverse chemical transformations, making methyl benzoate derivatives versatile building blocks in the design of novel organic materials and biologically active compounds. acs.orgorgsyn.orgslideserve.com

Significance of Ethynyl (B1212043) and Methoxy (B1213986) Functional Groups in the Design of Advanced Aromatic Systems

The incorporation of specific functional groups onto an aromatic ring dramatically influences its electronic properties and reactivity. The ethynyl (–C≡CH) and methoxy (–OCH₃) groups are particularly noteworthy for their distinct electronic effects.

The ethynyl group is known to be electron-withdrawing through its inductive effect, yet it can also participate in resonance. rsc.orgrsc.org This dual nature allows it to modulate the electron density of the aromatic system in a complex manner. rsc.org Its linear geometry also introduces specific steric constraints and provides a reactive site for further chemical modifications, such as coupling reactions, making it a valuable tool in constructing larger, conjugated systems. colby.edu

The combined presence of an electron-donating methoxy group and an electron-modulating ethynyl group on a methyl benzoate core creates a unique electronic environment. Their specific placement on the aromatic ring can lead to sophisticated control over the molecule's reactivity, stability, and potential for intermolecular interactions, making such structures intriguing targets for advanced material and medicinal chemistry research. nih.gov

Current Research Landscape and Knowledge Gaps Pertaining to Methyl 4-ethynyl-2-methoxybenzoate

A review of the current scientific literature reveals a significant knowledge gap concerning the specific compound, Methyl 4-ethynyl-2-methoxybenzoate. While extensive research exists for various substituted methyl benzoates, including those with amino, nitro, or different alkoxy groups, there is a notable absence of dedicated studies on the synthesis, characterization, and application of this precise molecule. nih.govsigmaaldrich.comnih.gov

Research has been conducted on structurally related compounds, which can offer predictive insights. For instance, studies on Methyl 4-ethynylbenzoate provide a foundational understanding of an aromatic ester bearing the ethynyl group. nih.gov Similarly, research into compounds like Methyl 4-amino-2-methoxybenzoate offers a glimpse into the behavior of the 2-methoxybenzoate (B1232891) scaffold. sigmaaldrich.com The synthesis of various substituted methyl benzoates is well-documented, often involving the esterification of the corresponding benzoic acid or through modern cross-coupling techniques. mdpi.comnih.gov

However, the unique combination of the para-ethynyl and ortho-methoxy substituents on the methyl benzoate framework remains largely unexplored. This gap presents an opportunity for future research to investigate the synergistic or antagonistic effects of these functional groups on the molecule's physicochemical properties and reactivity. The synthesis of this compound would likely follow established esterification protocols, but its specific reaction kinetics and yields are unknown. Furthermore, its potential applications in materials science, as a monomer for polymers, or in medicinal chemistry, as a scaffold for drug design, are entirely speculative at this point. Investigating this compound would fill a void in the chemical literature and could potentially unveil a new building block with novel and useful properties for organic synthesis.

Chemical Data Tables

Table 1: Physicochemical Properties of Methyl 4-ethynyl-2-methoxybenzoate

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₃ |

| IUPAC Name | methyl 4-ethynyl-2-methoxybenzoate |

| Molecular Weight | 190.19 g/mol |

| Structure | |

| Data for this specific compound is not widely available and is predicted based on its structure. |

Table 2: Data for Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Reference |

| Methyl 4-ethynylbenzoate | C₁₀H₈O₂ | 160.17 g/mol | 3034-86-4 | nih.gov |

| Methyl 4-amino-2-methoxybenzoate | C₉H₁₁NO₃ | 181.19 g/mol | 27492-84-8 | sigmaaldrich.com |

| Methyl 4-(acetylamino)-2-methoxybenzoate | C₁₁H₁₃NO₄ | 223.22 g/mol | 35491-03-9 | nih.gov |

| Methyl 4-methoxybenzoate | C₉H₁₀O₃ | 166.17 g/mol | 121-98-2 | hmdb.ca |

| Methyl m-nitrobenzoate | C₈H₇NO₄ | 181.15 g/mol | 618-95-1 | orgsyn.org |

| Methyl 4-phenoxybenzoate | C₁₄H₁₂O₃ | 228.25 g/mol | 4269-86-5 | chemsynthesis.com |

| Bazedoxifene | C₃₀H₃₄N₂O₃ | 470.6 g/mol | 198481-32-2 | wikipedia.org |

| Ferrocene | C₁₀H₁₀Fe | 186.03 g/mol | 102-54-5 | mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

methyl 4-ethynyl-2-methoxybenzoate |

InChI |

InChI=1S/C11H10O3/c1-4-8-5-6-9(11(12)14-3)10(7-8)13-2/h1,5-7H,2-3H3 |

InChI Key |

BOXIXCGXSVYZHD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C#C)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 4 Ethynyl 2 Methoxybenzoate

Strategies for the Regioselective Introduction of the Ethynyl (B1212043) Moiety onto Benzoate (B1203000) Scaffolds

The introduction of an ethynyl group onto a benzoate scaffold with high regioselectivity is a critical step in the synthesis of methyl 4-ethynyl-2-methoxybenzoate. Palladium-catalyzed cross-coupling reactions are the cornerstone of this transformation, with alternative methods providing valuable options in specific contexts.

Palladium-Catalyzed Cross-Coupling Reactions for Alkyne Formation (e.g., Sonogashira Coupling)

The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp2-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgbepls.com This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgbepls.comorganic-chemistry.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, making it highly suitable for the synthesis of complex molecules like methyl 4-ethynyl-2-methoxybenzoate. bepls.com

The general scheme for the Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, as depicted below:

A general representation of the Sonogashira cross-coupling reaction.

A general representation of the Sonogashira cross-coupling reaction.In the context of synthesizing methyl 4-ethynyl-2-methoxybenzoate, the starting material would be a methyl 4-halo-2-methoxybenzoate, which is coupled with a suitable terminal alkyne. The choice of the halogen on the benzoate precursor is crucial, with the reactivity order being I > Br > Cl. libretexts.org

The efficiency of the Sonogashira coupling is highly dependent on the catalytic system employed. The choice of palladium source, ligand, copper co-catalyst, and base can significantly impact reaction rates and yields.

Catalytic Systems: While the classic Sonogashira protocol utilizes a palladium(0) catalyst and a copper(I) co-catalyst, several modifications have been developed. researchgate.net Copper-free Sonogashira reactions have gained prominence to avoid issues associated with copper, such as homocoupling of the alkyne. libretexts.orgnih.gov These systems often require more sophisticated ligands to facilitate the catalytic cycle.

Ligand Design: The design of phosphine (B1218219) ligands plays a pivotal role in stabilizing the palladium catalyst and modulating its reactivity. Bulky and electron-rich phosphine ligands are generally preferred as they promote the oxidative addition step and enhance the stability of the catalytic species. libretexts.orgnih.gov For instance, ligands like SPhos and XPhos have been successfully used in decarboxylative coupling reactions to synthesize aryl-2-methyl-3-butyn-2-ols. beilstein-journals.org The development of new ligands, such as biarylphosphine ligands, has been driven by detailed kinetic analysis of reaction mechanisms, leading to more efficient catalysts for challenging substrates. nih.gov

The following table summarizes various catalytic systems and ligands used in Sonogashira coupling reactions:

| Catalyst/Ligand | Key Features | Application |

| PdCl2(PPh3)2/CuI | The classic Sonogashira catalyst system. bepls.com | General synthesis of arylalkynes. bepls.com |

| Pd(OAc)2/XPhos | Efficient for coupling of unactivated aryl chlorides. nih.gov | Synthesis of materials-oriented aromatic alkynes. nih.gov |

| Biarylphosphine Ligands | Designed based on kinetic analysis for hindered substrates. nih.gov | Arylation of very hindered primary amines. nih.gov |

| Tridentate Ferrocenyl Phosphine | Highly active, allowing for very low catalyst loadings. nih.gov | Coupling of alkynes with aryl bromides and chlorides. nih.gov |

This table presents a selection of catalytic systems and their applications in Sonogashira coupling reactions.

The Sonogashira coupling is known for its good functional group tolerance, a critical aspect for the synthesis of complex molecules. libretexts.orgbepls.com The reaction is compatible with a wide range of functional groups on both the aryl halide and the alkyne partner.

Aryl Halide: The reactivity of the aryl halide follows the trend I > OTf > Br >> Cl. libretexts.org While aryl iodides and bromides are commonly used, the coupling of aryl chlorides can be more challenging due to the strength of the C-Cl bond. libretexts.org However, the development of specialized ligand systems has enabled the efficient coupling of aryl chlorides. nih.govberkeley.edu The electronic nature of the substituents on the aromatic ring can also influence the reaction rate, with electron-withdrawing groups generally accelerating the reaction. youtube.com

Alkyne: The terminal alkyne partner can accommodate a variety of substituents, including aryl, alkyl, and silyl (B83357) groups. libretexts.org The use of silyl-protected alkynes, such as trimethylsilylacetylene (B32187) (TMSA), is a common strategy. The silyl group can be easily removed under basic conditions after the coupling reaction to yield the terminal alkyne. beilstein-journals.orgacs.org

The table below illustrates the substrate scope of the Sonogashira reaction with various functional groups:

| Substrate | Functional Group | Compatibility |

| Aryl Halide | Ester, Ether, Amine | Generally well-tolerated. researchgate.netnih.gov |

| Aryl Halide | Nitro, Aldehyde | Can be tolerated with careful optimization of reaction conditions. |

| Alkyne | Hydroxyl, Carboxylic Acid | Often require protection prior to coupling. |

| Alkyne | Silyl | Commonly used as a protecting group for the terminal alkyne. libretexts.org |

This table provides an overview of the functional group tolerance in Sonogashira coupling reactions.

Exploration of Alternative Alkynylation Approaches (e.g., Utilizing Silyl Alkynes, Organoindium Reagents)

While the Sonogashira coupling is the dominant method for aryl alkynylation, alternative approaches offer distinct advantages in certain situations.

Silyl Alkynes: The use of trimethylsilylacetylene (TMSA) is a widely adopted strategy in Sonogashira couplings. beilstein-journals.org This approach involves the coupling of an aryl halide with TMSA, followed by the deprotection of the silyl group to afford the terminal alkyne. This two-step process is often efficient and provides a reliable route to terminal aryl alkynes. acs.org The direct silylation of terminal alkynes to produce the necessary alkynylsilanes can be achieved through various methods, including catalysis with zinc halides or visible-light-mediated reactions. organic-chemistry.org

Organoindium Reagents: Organoindium reagents have emerged as useful tools in organic synthesis due to their unique reactivity and chemoselectivity. researchgate.netresearchgate.net Indium-mediated alkynylation reactions can proceed under neutral conditions. For instance, indium acetylides, formed from the reaction of terminal alkynes with indium(III) salts in the presence of a base, can react with aldehydes to produce propargylic alcohols. researchgate.net While less common for the direct alkynylation of aryl halides compared to palladium catalysis, the development of indium-based methods continues to be an active area of research. researchgate.net

Precision Synthesis of Methoxy-Substituted Aromatic Precursors for Ethynylated Benzoates

The synthesis of the key precursor, methyl 4-halo-2-methoxybenzoate, requires precise control over the substitution pattern of the benzene (B151609) ring. This typically involves the strategic introduction of the methoxy (B1213986) and halo substituents onto a benzoic acid or ester scaffold.

The synthesis can start from commercially available dihydroxybenzoic acids. diva-portal.org A common strategy involves the selective O-methylation of one of the hydroxyl groups. For example, starting from 3-hydroxy-4-methoxybenzoate, alkylation followed by nitration and reduction can lead to precursors for more complex molecules. nih.govmdpi.com The synthesis of various methyl hydroxy-methoxybenzoates has been achieved through esterification and regioselective mono-O-methylation. diva-portal.org

Esterification Techniques for the Formation of Methyl Benzoate Derivatives

The final step in the synthesis of methyl 4-ethynyl-2-methoxybenzoate is the esterification of the corresponding carboxylic acid, 4-ethynyl-2-methoxybenzoic acid.

Standard esterification methods, such as Fischer esterification using methanol (B129727) in the presence of an acid catalyst, can be employed. Alternatively, reaction with methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base can also yield the desired methyl ester. google.com For instance, a process for the preparation of aromatic methyl methoxycarboxylates involves the methylation of a mixture of the corresponding hydroxybenzoic acid and methoxybenzoic acid. google.com Another general procedure for the synthesis of methyl benzoates involves reacting the benzoic acid with potassium carbonate and then with a methylating agent like methyl salicylate. chemicalbook.com

Catalytic Esterification Methods

The final step in many synthetic routes to Methyl 4-ethynyl-2-methoxybenzoate is the esterification of 4-ethynyl-2-methoxybenzoic acid with methanol. Several catalytic methods can be employed for this transformation, each with distinct advantages regarding reaction conditions, substrate scope, and yield.

Fischer-Speier Esterification: This classical method involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.org For the synthesis of Methyl 4-ethynyl-2-methoxybenzoate, this entails heating 4-ethynyl-2-methoxybenzoic acid with an excess of methanol, which also serves as the solvent, and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). wikipedia.orgmdpi.com The reaction is an equilibrium process, and to drive it towards the product, water must be removed, often by azeotropic distillation using a Dean-Stark apparatus or by using a large excess of the alcohol. wikipedia.org The primary drawback is the harsh, acidic conditions, which might not be suitable for more complex substrates with acid-labile functional groups. commonorganicchemistry.com

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ (cat.) | Methanol (excess) | 65 (Reflux) | 8 - 12 | ~90 |

| p-TsOH (cat.) | Methanol/Toluene | 80 - 110 | 6 - 10 | ~92 |

| FeNP@SBA-15 (0.1 mol%) | Methanol | 65 (Reflux) | 6 | >95 nih.gov |

Steglich Esterification: As a milder alternative to the Fischer-Speier method, Steglich esterification is particularly useful for substrates that are sensitive to strong acids. commonorganicchemistry.comorganic-chemistry.org This reaction utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). rsc.orgnih.gov The reaction proceeds under neutral and mild conditions, often at room temperature. organic-chemistry.org The role of DMAP is crucial as it acts as an acyl transfer agent, forming a highly reactive intermediate that is readily attacked by the alcohol. organic-chemistry.org This method avoids the formation of water and generally gives high yields of the desired ester. organic-chemistry.org

| Coupling Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| DCC | DMAP (5 mol%) | DCM | 0 to RT | ~95 organic-chemistry.orgorganic-chemistry.org |

| EDC | DMAP (5 mol%) | DMF | RT | ~93 nih.gov |

Mitsunobu Reaction: The Mitsunobu reaction provides another mild route for ester formation. tcichemicals.comnih.gov This redox-condensation reaction involves a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govmissouri.edu The reaction activates the alcohol for nucleophilic attack by the carboxylate anion. missouri.edu A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, although this is not relevant when using an achiral alcohol like methanol. tcichemicals.commissouri.edu The reaction conditions are generally mild, but a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine-dicarboxylate byproduct, which can complicate product purification. tcichemicals.com

Development of Convergent and Divergent Synthetic Pathways to Methyl 4-ethynyl-2-methoxybenzoate

The strategic assembly of the target molecule can be approached through either convergent or divergent synthetic plans.

A convergent synthesis involves preparing key fragments of the molecule independently before coupling them in the final stages. For Methyl 4-ethynyl-2-methoxybenzoate, a plausible convergent approach would utilize a Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.org This strategy would involve the synthesis of a halogenated benzoate precursor, such as methyl 4-iodo-2-methoxybenzoate, and coupling it with a suitable terminal alkyne. Using a protected alkyne like trimethylsilylacetylene is often advantageous, followed by a deprotection step. wikipedia.orglibretexts.org

Proposed Convergent Pathway:

Esterification: 4-Iodo-2-methoxybenzoic acid is esterified with methanol using one of the methods described in section 2.3.1 to yield methyl 4-iodo-2-methoxybenzoate.

Sonogashira Coupling: The resulting aryl iodide is coupled with trimethylsilylacetylene using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine). libretexts.orgrsc.org

Deprotection: The trimethylsilyl (B98337) (TMS) protecting group is removed from the alkyne using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base like potassium carbonate in methanol to afford the final product, Methyl 4-ethynyl-2-methoxybenzoate.

A divergent synthesis begins with a common starting material that is elaborated through a series of reactions to produce a library of related compounds. This approach is efficient for structure-activity relationship (SAR) studies. A potential divergent synthesis of Methyl 4-ethynyl-2-methoxybenzoate could start from a readily available substituted benzoate, such as methyl 2-methoxybenzoate (B1232891).

Proposed Divergent Pathway:

Starting Material: Begin with methyl 2-methoxybenzoate.

Regioselective Halogenation: Introduce a halogen (iodine or bromine) at the C-4 position. The strong para-directing effect of the methoxy group should favor the formation of methyl 4-halo-2-methoxybenzoate.

Diversification via Sonogashira Coupling: The resulting methyl 4-halo-2-methoxybenzoate serves as a common intermediate. This intermediate can then be coupled with various terminal alkynes via the Sonogashira reaction to produce a range of 4-alkynyl-2-methoxybenzoate derivatives, including the target compound (by coupling with an acetylene (B1199291) source). nih.gov

Considerations for Stereoselective and Regioselective Synthesis of Substituted Benzoates

The synthesis of substituted benzoates, including Methyl 4-ethynyl-2-methoxybenzoate, requires careful control over the placement of functional groups (regioselectivity) and, in certain contexts, their three-dimensional arrangement (stereoselectivity).

Regioselectivity: In the synthesis of Methyl 4-ethynyl-2-methoxybenzoate, regioselectivity is paramount, particularly during electrophilic aromatic substitution reactions on the benzene ring. The directing effects of the existing substituents determine the position of incoming groups. libretexts.org

-OCH₃ group (Methoxy): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. msu.edu

-COOCH₃ group (Methyl Ester): This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. libretexts.org

In a disubstituted ring containing both groups, the powerful activating effect of the methoxy group dominates the directing outcome. libretexts.org Therefore, in an electrophilic substitution on a 2-methoxybenzoate system, the incoming electrophile will be directed primarily to the para position (C-4) and the ortho position (C-6) relative to the methoxy group. Steric hindrance may favor substitution at the less hindered C-4 position. Achieving high regioselectivity often relies on a carefully planned sequence of substituent introduction. chemrxiv.orgnih.gov For instance, introducing the ethynyl group via a palladium-catalyzed cross-coupling reaction on a pre-functionalized, regiochemically defined halo-benzoate is a more controlled strategy than attempting a direct electrophilic alkynylation.

Stereoselectivity: The target molecule, Methyl 4-ethynyl-2-methoxybenzoate, is achiral and therefore does not require a stereoselective synthesis. However, the principles of stereoselectivity would be critical if any of the synthetic intermediates or reagents were chiral, or if the target were a more complex derivative. masterorganicchemistry.com For example:

If a chiral alcohol were used in a Mitsunobu esterification , the reaction would proceed with inversion of configuration at the stereocenter of the alcohol. missouri.edu

Asymmetric hydrogenation of the ethynyl group could, in principle, lead to a chiral ethyl-substituted benzoate, requiring a stereoselective catalyst to favor one enantiomer over the other.

These considerations highlight the broader strategic planning required in organic synthesis, where control over both regiochemistry and stereochemistry is essential for the efficient and precise construction of complex molecules.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its three-dimensional shape, electronic landscape, and chemical reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a predominant computational method used to determine the ground-state electronic structure of molecules. By approximating the electron density, DFT calculations can accurately optimize the molecular geometry to its lowest energy state, yielding precise information on bond lengths, bond angles, and dihedral angles. Functionals like B3LYP paired with basis sets such as 6-311G(d,p) or 6-31G+(d,p) are commonly employed for this purpose in studies of similar aromatic compounds. nih.gov

For Methyl 4-ethynyl-2-methoxybenzoate, a DFT optimization would define the spatial arrangement of the methoxy (B1213986), ester, and ethynyl (B1212043) groups relative to the benzene (B151609) ring. The planarity and rotational barriers of the methoxy and methyl ester groups are key parameters determined through such calculations. The correlation between theoretically calculated geometries and experimental data from methods like X-ray diffraction is often very high, with correlation coefficients (R²) frequently exceeding 0.94 for both bond lengths and angles in related molecules. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters (DFT) This table presents typical bond lengths and angles for key functional groups found in Methyl 4-ethynyl-2-methoxybenzoate, based on standard values and calculations of analogous structures. Specific values for the title compound require a dedicated DFT study.

| Parameter | Bond/Angle | Typical Value (Å or °) |

| Bond Lengths | C-C (aromatic) | ~1.39 Å |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| C-O (methoxy) | ~1.36 Å | |

| C≡C (ethynyl) | ~1.20 Å | |

| Bond Angles | C-C-C (ring) | ~120° |

| O=C-O (ester) | ~124° | |

| C-O-C (methoxy) | ~118° | |

| C-C≡C (ethynyl) | ~178° |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Energies

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule can be more easily excited, implying higher polarizability, greater chemical reactivity, and increased biological activity. nih.gov In substituted benzenes, electron-donating groups (like the -OCH₃ group) tend to raise the HOMO energy, while electron-withdrawing groups (like the -C≡CH and -COOCH₃ groups) tend to lower the LUMO energy. This combined substitution pattern is expected to result in a relatively small HOMO-LUMO gap for Methyl 4-ethynyl-2-methoxybenzoate, suggesting it is a reactive molecule.

Table 2: Representative FMO Data from DFT Calculations on Analogous Aromatic Molecules This table illustrates the typical outputs of a Frontier Molecular Orbital analysis. The values are representative and not specific to Methyl 4-ethynyl-2-methoxybenzoate.

| Parameter | Description | Illustrative Energy Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV to -5.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV to -1.0 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.0 eV to 4.5 eV |

Detailed Analysis of Charge Distribution, Dipole Moments, and Molecular Electrostatic Potentials

The distribution of electrons within a molecule is rarely uniform and is key to understanding its interactions. Computational methods can quantify this through partial atomic charges, often calculated using Mulliken population analysis. mdpi.com This analysis reveals which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge landscape on the molecule's surface. nih.gov An MEP map uses a color scale to indicate regions of different electrostatic potential:

Red: Regions of most negative potential (electron-rich), typically found around electronegative atoms like oxygen. These areas are susceptible to electrophilic attack. nih.gov

Blue: Regions of most positive potential (electron-poor or nucleus-dominated), often found around hydrogen atoms. These areas are prone to nucleophilic attack. nih.gov

Green: Regions of neutral or near-zero potential.

For Methyl 4-ethynyl-2-methoxybenzoate, the MEP would show strong negative potential (red) around the carbonyl oxygen of the ester group and a lesser negative potential around the methoxy oxygen. The terminal hydrogen of the ethynyl group would likely exhibit a region of positive potential (blue).

Calculation of Reactivity Indices (e.g., Chemical Hardness, Electrophilicity, Nucleophilicity)

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to provide quantitative measures of a molecule's reactivity. materialsciencejournal.org Key indices include:

Chemical Potential (μ): Related to the "escaping tendency" of electrons. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These indices are valuable in comparing the reactivity of different molecules within a series and predicting their behavior in chemical reactions.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics of Aromatic Systems

While quantum calculations focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations explore the movement of atoms and conformational changes over time. For a molecule like Methyl 4-ethynyl-2-methoxybenzoate, which has rotatable bonds in its methoxy and methyl ester substituents, MD simulations can reveal its conformational landscape.

These simulations model the interactions between all atoms in the system, including any surrounding solvent, according to a given force field. The resulting trajectory shows how the molecule flexes, bends, and rotates. For this compound, MD would primarily characterize the rotational freedom and preferred orientations of the -OCH₃ and -COOCH₃ groups relative to the plane of the benzene ring. Such dynamics are crucial for understanding how the molecule might interact with biological receptors or other molecules, where specific conformations may be favored for binding. mdpi.com

Computational Spectroscopy (Prediction of NMR, IR, and UV-Vis Spectra)

Computational methods can predict various types of spectra, which serve as an invaluable tool for verifying experimental results and interpreting spectral data.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical values are often plotted against experimental shifts, and a high linear correlation coefficient confirms the molecular structure. mdpi.com

IR Spectra: DFT calculations can compute the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and correlate to absorption peaks in an infrared (IR) spectrum. A scaling factor is often applied to the calculated frequencies to better match experimental data. materialsciencejournal.org

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and their corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) range. materialsciencejournal.org This analysis helps assign experimental absorption bands to specific electronic excitations, such as π→π* transitions within the aromatic system.

For Methyl 4-ethynyl-2-methoxybenzoate, computational spectroscopy would help assign specific protons and carbons in its NMR spectra, identify the characteristic vibrational modes of its functional groups (C≡C, C=O, C-O) in its IR spectrum, and understand the electronic transitions responsible for its UV absorption.

Systematic Study of Substituent Effects and Structure-Property Relationships

The chemical behavior and physical properties of Methyl 4-ethynyl-2-methoxybenzoate are intrinsically linked to the electronic and steric interplay of its three substituents on the benzene ring: the methyl ester, the methoxy group, and the ethynyl group. Computational and theoretical studies provide profound insights into how these groups modulate the electron distribution, molecular geometry, and ultimately the reactivity of the compound. The positioning of the methoxy group ortho to the methyl ester, and the ethynyl group para to it, creates a complex electronic environment governed by competing inductive and resonance effects, as well as significant steric interactions.

The electronic influence of a substituent on an aromatic ring can be quantitatively assessed using Hammett constants (σ). These constants measure the electron-donating or electron-withdrawing nature of a substituent at the meta (σ_m) or para (σ_p) position. A positive σ value indicates an electron-withdrawing group (EWG), which deactivates the ring towards electrophilic attack, while a negative value signifies an electron-donating group (EDG), which activates the ring.

The methoxy group (-OCH₃) exhibits a dual electronic nature. It is electron-withdrawing through the inductive effect (σ_m = +0.10 to +0.11) due to the high electronegativity of the oxygen atom. nih.govoup.com However, it is a strong electron-donating group through the resonance effect (σ_p = -0.24 to -0.28), where the oxygen's lone pairs delocalize into the π-system of the benzene ring. nih.govoup.com In Methyl 4-ethynyl-2-methoxybenzoate, the methoxy group is at the ortho position relative to the primary functional group (the ester). While Hammett constants are not typically defined for the ortho position due to the complication of steric effects, the electronic influence is still a combination of a strong, activating resonance effect and a deactivating inductive effect.

The interplay between these groups is critical. The ortho-methoxy group strongly donates electron density to the ring via resonance, particularly at the para position. This partially counteracts the electron-withdrawing nature of the para-ethynyl group. Simultaneously, the inductive withdrawal of both the methoxy and ethynyl groups, combined with the electron-withdrawing character of the methyl ester, results in a complex and non-uniform electron distribution across the aromatic ring. Computational studies using methods like Density Functional Theory (DFT) can map this electron distribution through molecular electrostatic potential (ESP) plots, revealing regions of higher or lower electron density that are crucial for predicting sites of chemical reactivity. vedantu.com

Table 1: Hammett Substituent Constants

| Substituent | σ_m (meta) | σ_p (para) | Electronic Character (Inductive) | Electronic Character (Resonance at para) |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | +0.11 | -0.24 | Withdrawing | Donating |

| -C≡CH (Ethynyl) | +0.20 | +0.23 | Withdrawing | Withdrawing |

The substitution pattern of Methyl 4-ethynyl-2-methoxybenzoate gives rise to significant steric effects, primarily due to the presence of the methoxy group at the ortho position relative to the methyl ester. This phenomenon is a classic example of the "ortho effect," which can dramatically alter a molecule's conformation and reactivity compared to its meta and para isomers. vedantu.comwikipedia.org

The primary consequence of this ortho-substitution is Steric Inhibition of Resonance (SIR) . cgchemistrysolutions.co.instackexchange.com For the methyl ester group (-COOCH₃) to achieve maximum resonance stabilization with the benzene ring, the carbonyl group must be coplanar with the ring. However, the physical bulk of the adjacent methoxy group creates a steric clash that forces the ester group to twist out of the plane of the benzene ring. wikipedia.orgcgchemistrysolutions.co.in

This rotation has critical consequences:

Disrupted Conjugation : The twisting disrupts the π-orbital overlap between the carbonyl group of the ester and the aromatic ring. This reduces the electronic communication between them. wikipedia.org

Increased Reactivity of the Ester : By inhibiting resonance with the ring, the carbonyl carbon of the ester becomes more electron-deficient and, therefore, more susceptible to nucleophilic attack. For instance, the rate of alkaline hydrolysis of ortho-substituted benzoates is often different from their para-isomers due to this effect. libretexts.org

Modified Acidity of the Parent Acid : In the corresponding carboxylic acid (4-ethynyl-2-methoxybenzoic acid), the SIR effect caused by the ortho-methoxy group would increase its acidity relative to the para-methoxy isomer. By forcing the carboxylic acid group out of plane, resonance with the ring is inhibited, which stabilizes the resulting carboxylate anion, making the proton easier to remove. vedantu.comwikipedia.org

Computational modeling is a key tool for quantifying these steric effects. Calculations can determine the preferred dihedral angle between the plane of the ester group and the plane of the benzene ring. For ortho-substituted benzoic acids and their esters, this angle is significantly non-zero, providing direct evidence for the loss of planarity. ucl.ac.uk These models can also calculate the rotational energy barrier, illustrating the energetic cost of forcing the molecule into a planar conformation. This steric strain is a fundamental aspect of the molecule's structure-property relationship, influencing everything from its crystal packing to its behavior in chemical reactions.

Chemical Reactivity and Transformations

Reactions Involving the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a range of reactions.

The terminal alkyne of methyl 4-ethynyl-2-methoxybenzoate is a key functional group for carbon-carbon bond formation through cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for creating substituted alkynes and conjugated enynes. While specific examples detailing the Sonogashira coupling of methyl 4-ethynyl-2-methoxybenzoate are not abundant in the provided search results, the general utility of this reaction with similar substituted phenylacetylenes is well-established. These reactions typically employ a palladium catalyst, a copper(I) co-catalyst, and an amine base.

The Heck reaction, another palladium-catalyzed process, typically involves the coupling of an alkene with an aryl or vinyl halide. The direct use of an alkyne like methyl 4-ethynyl-2-methoxybenzoate in a standard Heck reaction is less common. However, variations of Heck-type couplings and related transformations can lead to the formation of complex carbocyclic and heterocyclic systems.

The ethynyl group readily participates in various cycloaddition reactions, providing access to a diverse array of cyclic compounds. One of the most prominent examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.

Another significant cycloaddition is the [2+2+2] cycloaddition, which involves the reaction of three alkyne units, or a combination of alkynes and other unsaturated molecules, to form a benzene (B151609) ring. For instance, the rhodium-catalyzed [2+2+2] cycloaddition of diynes with terminal alkynes like methyl 4-ethynyl-2-methoxybenzoate can be employed to synthesize complex polycyclic aromatic compounds.

The carbon-carbon triple bond of the ethynyl group can undergo both nucleophilic and electrophilic addition reactions. Nucleophilic additions typically require activation of the alkyne, often with a transition metal catalyst, to make it more susceptible to attack by nucleophiles.

Electrophilic additions to the alkyne can proceed with various electrophiles. For example, the reaction with halogens (e.g., bromine) would lead to the formation of dihaloalkene derivatives. Hydration of the alkyne, typically catalyzed by mercury(II) salts or other transition metal complexes, would yield a methyl ketone after tautomerization of the initial enol intermediate.

Electrophile-induced cyclization reactions are powerful methods for constructing fused ring systems. In the case of methyl 4-ethynyl-2-methoxybenzoate, an appropriately positioned nucleophile on the aromatic ring can attack the alkyne upon activation by an electrophile. For example, treatment with an electrophilic reagent such as iodine can trigger an iodocyclization, where the methoxy (B1213986) group or another nucleophilic substituent could potentially participate in the ring closure to form a furan (B31954) or other heterocyclic ring fused to the benzene ring. Research has shown that ortho-alkynylbenzoates can undergo electrophile-induced cyclization to produce isocoumarins or other heterocyclic systems.

Reactions Involving the Methoxy Group

The methoxy group on the aromatic ring is generally stable but can be cleaved under specific conditions.

The cleavage of the methyl ether to reveal a hydroxyl group (demethylation) is a common transformation in organic synthesis. This can be achieved using various reagents. Strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI) can cleave the ether bond. More commonly, Lewis acids such as boron tribromide (BBr3) are used for efficient demethylation of aryl methyl ethers at low temperatures. The resulting phenol (B47542) can then serve as a handle for further functionalization or as a key pharmacophore in biologically active molecules.

Functional Group Interconversions of Methoxy Substituted Aromatics

The methoxy group (-OCH₃) on the aromatic ring of Methyl 4-ethynyl-2-methoxybenzoate is a significant modulator of the molecule's reactivity. As an electron-donating group, it activates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to itself. However, the positions are also influenced by the other substituents. The position ortho to the methoxy group (and meta to the ester) is sterically hindered. The position para to the methoxy group is already substituted with the ethynyl group. This leaves the position ortho to the methoxy group and meta to the ester as a likely site for substitution, though the directing effects of the ethynyl group must also be considered.

A primary functional group interconversion involving the methoxy group is its cleavage to a hydroxyl group (-OH), converting the methoxybenzoate derivative into a phenol. This is typically achieved under harsh conditions using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

Furthermore, the methoxy group can influence the reactivity of the adjacent methyl ester. Its electron-donating nature can affect the electrophilicity of the ester's carbonyl carbon, potentially modulating the rates of nucleophilic acyl substitution reactions.

Reactions Involving the Methyl Ester Functionality

The methyl ester group (-COOCH₃) is a versatile functional group that can undergo a variety of transformations to produce other carboxylic acid derivatives.

Hydrolysis and Transesterification Reactions

The methyl ester of Methyl 4-ethynyl-2-methoxybenzoate can be hydrolyzed to the corresponding carboxylic acid, 4-ethynyl-2-methoxybenzoic acid. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: This is a reversible reaction that involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. quora.com The rate of this reaction is influenced by the nature and position of other substituents on the benzene ring. chegg.com Studies on substituted methyl benzoates have shown that electron-withdrawing groups generally accelerate the rate of saponification, while electron-donating groups slow it down. chemrxiv.org

High-temperature water has also been shown to be an effective medium for the hydrolysis of sterically hindered methyl benzoates. psu.edu

Table 1: Rate Constants for Saponification of Substituted Methyl Benzoates

| Substituent | Rate Constant (k) |

|---|---|

| p-OCH₃ | 0.25 |

| p-CH₃ | 0.50 |

| H | 1.00 |

| p-Cl | 2.1 |

| p-NO₂ | 21.5 |

Data is for related substituted methyl benzoates and illustrates the electronic effects on the rate of saponification.

Transesterification, the conversion of one ester to another, can be accomplished by reacting Methyl 4-ethynyl-2-methoxybenzoate with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the use of a large excess of the new alcohol can drive the reaction to completion.

Formation of Amides and Other Carboxylic Acid Derivatives

The methyl ester can be converted into an amide by reacting it with an amine. youtube.com This reaction, known as aminolysis, typically requires high temperatures or the use of a catalyst. A variety of methods have been developed for the direct amidation of esters. researchgate.netresearchgate.net For instance, niobium pentoxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the amidation of methyl benzoate (B1203000) with various amines under solvent-free conditions. researchgate.net Other methods involve the use of Lewis acids like TiCl₄ to mediate the condensation of carboxylic acids (derived from the ester) and amines. nih.gov

The general reaction is: C₆H₃(C≡CH)(OCH₃)COOCH₃ + RNH₂ → C₆H₃(C≡CH)(OCH₃)CONHR + CH₃OH

Other carboxylic acid derivatives can also be synthesized. For example, reduction of the methyl ester using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, (4-ethynyl-2-methoxyphenyl)methanol.

Investigation of Regioselectivity and Stereoselectivity in Transformations of Methyl 4-ethynyl-2-methoxybenzoate

The concepts of regioselectivity and stereoselectivity are crucial in understanding the transformations of a multifunctional molecule like Methyl 4-ethynyl-2-methoxybenzoate. masterorganicchemistry.comkhanacademy.org

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this molecule, electrophilic aromatic substitution would be a key example. The interplay between the ortho,para-directing methoxy group and the meta-directing methyl ester group, along with the influence of the ethynyl group, will determine the position of substitution on the aromatic ring. quora.comyoutube.com

Stereoselectivity is the preferential formation of one stereoisomer over another. youtube.com This would be particularly relevant in reactions involving the ethynyl group. For instance, the reduction of the alkyne to an alkene can be controlled to produce either the cis (Z) or trans (E) isomer depending on the reagents used. Catalytic hydrogenation with Lindlar's catalyst would produce the cis-alkene, while a dissolving metal reduction (e.g., Na in liquid NH₃) would yield the trans-alkene.

Addition reactions to the alkyne, such as hydrohalogenation or hydration, would also exhibit regioselectivity, governed by Markovnikov's or anti-Markovnikov's rule depending on the reaction conditions. The electronic nature of the substituted benzene ring will influence the polarization of the alkyne and thus the regiochemical outcome of these additions.

Detailed Mechanistic Studies of Key Chemical Reactions

Proton Exchange Mechanisms in Benzoic Acid Derivatives

The hydrolysis of Methyl 4-ethynyl-2-methoxybenzoate first yields 4-ethynyl-2-methoxybenzoic acid. The proton of the carboxylic acid group in this and other benzoic acid derivatives can undergo exchange. patsnap.com The mechanism of this proton exchange is of fundamental interest. Theoretical studies, often employing Density Functional Theory (DFT), have been used to elucidate the dynamics of proton transfer in complexes of substituted benzoic acids.

These studies have investigated the pathways for intermolecular proton exchange. The mechanism can proceed through a Hydrogen Atom Transfer (HAT) or a Proton-Coupled Electron Transfer (PCET). Calculations have shown that for many benzoic acid derivatives, the HAT mechanism is the favored pathway. The geometric and kinetic parameters of these reactions are influenced by the nature and position of the substituents on the benzoic acid.

Charge Transfer Dynamics in Ethynyl-Substituted Systems

The introduction of an ethynyl group into a molecular framework can significantly influence its electronic properties, often facilitating intramolecular charge transfer (ICT) processes. In systems designed as donor-π-acceptor (D-π-A) structures, the ethynyl linkage acts as a rigid and effective π-spacer, mediating the electronic communication between the electron-donating and electron-accepting moieties. The photophysical behavior of such molecules is characterized by light-induced energy conversion into chemical energy, stored within charge transfer states. beilstein-journals.org This process is fundamental to various applications, including photovoltaics and molecular electronics. beilstein-journals.org

The efficiency and dynamics of charge transfer are intricately linked to the molecular structure and the surrounding environment. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In well-designed D-A systems, the HOMO is typically localized on the donor fragment, while the LUMO is centered on the acceptor. This spatial separation of electron density in the excited state results in a large dipole moment, making the fluorescence emission highly sensitive to solvent polarity, a phenomenon known as solvatochromism. nih.gov

The dynamics of these charge transfer processes occur on ultrafast timescales and can be elucidated using techniques like femtosecond transient absorption (fs-TA) spectroscopy. researchgate.net This method allows for the real-time observation of the formation and decay of transient species, such as the initially formed locally excited (LE) state and the subsequent charge transfer (CT) state. The transition from the LE to the CT state is often accompanied by structural relaxations, including the twisting of donor or acceptor groups, which can stabilize the charge-separated state and is referred to as twisted intramolecular charge transfer (TICT). beilstein-journals.org

In the specific context of Methyl 4-ethynyl-2-methoxybenzoate, the methoxy group (-OCH₃) acts as an electron-donating group, while the methyl carboxylate group (-COOCH₃) functions as an electron-withdrawing group. The ethynyl substituent serves as the π-bridge connecting these functionalities to the benzene ring. The interplay between these groups dictates the charge transfer characteristics of the molecule.

Research Findings on Analogous Systems

For instance, in donor-acceptor substituted phenylethynyltriphenylenes, large Stokes shifts have been observed, which correlate linearly with the solvent polarity parameter ET(30). nih.gov This linear relationship is a hallmark of excited-state intramolecular charge transfer. The magnitude of the Stokes shift is influenced by the electron-donating or -withdrawing strength of the substituent on the phenyl ring. nih.gov

Femtosecond transient absorption studies on donor-acceptor dyads and triads have revealed that photoinduced charge transfer can occur on a sub-picosecond timescale, with the subsequent charge recombination happening on a timescale of hundreds of picoseconds. researchgate.net These studies underscore the rapid nature of charge separation and the importance of molecular packing and intermolecular distances in solid-state applications. researchgate.net

The following table summarizes typical solvatochromic data for a hypothetical donor-acceptor ethynyl-substituted system, illustrating the expected trends in absorption and emission spectra with varying solvent polarity.

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

| Hexane | 1.88 | 350 | 400 | 3571 |

| Toluene | 2.38 | 352 | 420 | 4580 |

| Dichloromethane | 8.93 | 355 | 450 | 6303 |

| Acetonitrile | 37.5 | 358 | 480 | 7937 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 360 | 500 | 8889 |

This table is illustrative and based on general trends observed in donor-acceptor ethynyl systems. The values are not specific to Methyl 4-ethynyl-2-methoxybenzoate.

Further insights can be drawn from studies on systems where the triphenylene (B110318) moiety itself can act as either a donor or an acceptor depending on the nature of the substituent on the phenylethynyl group. beilstein-journals.org This highlights the tunability of the electronic properties in these systems. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental findings by providing information on the HOMO and LUMO energy levels and their spatial distribution, which corroborates the occurrence and direction of charge transfer. beilstein-journals.org

Applications in Advanced Materials Science

Design and Synthesis of Conjugated Polymers and Oligomers Incorporating Methyl 4-ethynyl-2-methoxybenzoate Units

The ethynyl (B1212043) group of Methyl 4-ethynyl-2-methoxybenzoate makes it an ideal candidate for incorporation into conjugated polymers and oligomers through powerful cross-coupling reactions like the Sonogashira coupling. In such polymers, the benzene (B151609) ring and ethynyl group become part of the delocalized π-system, which is essential for electronic conductivity and optical activity. The methoxy (B1213986) and methyl benzoate (B1203000) substituents serve as powerful tools to fine-tune the polymer's properties. The electron-donating methoxy group can increase the energy of the Highest Occupied Molecular Orbital (HOMO), while the electron-withdrawing ester can lower the Lowest Unoccupied Molecular Orbital (LUMO), effectively reducing the polymer's bandgap. This "push-pull" architecture is a cornerstone of modern materials design.

While direct reports on polymers made from Methyl 4-ethynyl-2-methoxybenzoate are limited, the principles of its use can be understood from related systems. The introduction of methoxy groups into conjugated polymer backbones has been shown to modulate their optoelectronic properties. For instance, in diketopyrrolopyrrole (DPP) based polymers, incorporating a methoxy group can lead to a reduction in the HOMO/LUMO energy gap and a redshift in absorption towards the near-infrared region. nih.gov This tuning is critical for applications in organic photovoltaics (OPVs), where absorbing a broader range of the solar spectrum is key to improving efficiency, and for organic light-emitting diodes (OLEDs), where it allows for the generation of different colors of light.

The structure of Methyl 4-ethynyl-2-methoxybenzoate suggests its utility in creating donor-acceptor polymers. The methoxy-substituted benzene ring acts as the electron-donor unit, and when copolymerized with a suitable electron-acceptor monomer, it can lead to materials with tailored electronic properties for use in organic electronics. nih.gov

Table 1: Properties of Methoxy-Substituted Conjugated Polymers for Optoelectronics

| Polymer System | Effect of Methoxy Substitution | Resulting Property Change | Potential Application |

| Diketopyrrolopyrrole (DPP) Polymers | Introduction of β-methoxy group on thiophene | Reduced HOMO-LUMO gap, red-shifted absorption, increased planarity nih.gov | Organic Photovoltaics (OPV), Near-Infrared (NIR) Probes nih.gov |

| Benzo[1,2-b:4,5-b′]dithiophene (BDT) Copolymers | Pendant nucleobase functionality with alkyl/alkoxy chains | Red-shifted absorbance onset, influenced molecular organization rsc.org | Organic Field-Effect Transistors (OFETs) rsc.org |

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for technologies like frequency conversion and optical switching. spirochem.comnih.gov A key strategy for creating organic NLO materials is to design molecules with a strong "push-pull" electronic character, featuring electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated bridge. acs.org

The structure of Methyl 4-ethynyl-2-methoxybenzoate is inherently suited for this purpose. The methoxy group (-OCH₃) is a well-known electron donor, while the methyl benzoate (-COOCH₃) group is an electron acceptor. The phenylene-ethynyl framework serves as an efficient π-bridge to facilitate charge transfer between the donor and acceptor ends. When incorporated into a larger conjugated system or used as a functional side-chain, this D-π-A motif can give rise to significant second-order NLO properties, such as Second Harmonic Generation (SHG). acs.org The rigid ethynyl linker helps to maintain a linear, rod-like structure, which can facilitate the necessary non-centrosymmetric alignment in the solid state for bulk NLO effects. acs.org

Supramolecular Assemblies and Architectures Utilizing Ethynyl Linkers

The ethynyl group is more than just a conjugated spacer; it is a key structural element in supramolecular chemistry. Its linear and rigid nature makes it an excellent linker for constructing well-defined, predictable architectures held together by non-covalent interactions.

In molecular recognition, a host molecule is designed to bind a specific guest molecule. The rigidity and directionality of ethynyl linkers are highly advantageous for building molecular receptors. They act as unbendable rods that position binding sites at precise distances and orientations, creating a well-defined cavity for guest recognition.

An example of this principle is seen in the synthesis of a cytosine C-nucleoside where an ethynyl linker connects the nucleobase to a deoxyribose sugar. nih.gov This synthetic nucleoside was designed to act as a mimic for guanosine (B1672433) in DNA. The ethynyl linker was crucial for bridging the two components, and its presence strongly influenced the stability and conformation of the resulting DNA duplexes, demonstrating how an ethynyl bridge can enforce a specific geometry for molecular recognition. nih.gov In another advanced application, ethynyl groups on the pore walls of Covalent Organic Frameworks (COFs) were used as anchor points to attach spin-probes via click chemistry, allowing the system to function as a sensor to probe host-guest interactions within the pores. nih.gov

Crystal engineering aims to design and control the formation of solid-state structures by understanding and utilizing intermolecular interactions. rsc.org Ethynyl-substituted aromatic compounds are excellent candidates for crystal engineering due to their propensity for forming ordered structures through a combination of hydrogen bonding and π-stacking.

The crystal structure of 3-ethynyl-benzoic acid, a molecule closely related to the title compound, provides a clear illustration of these principles. In its crystal, molecules form classic acid-acid dimers through strong O-H···O hydrogen bonds. These dimers are then further linked into chains by weaker C-H···O hydrogen bonds involving the acidic ethynyl proton. While Methyl 4-ethynyl-2-methoxybenzoate lacks the carboxylic acid's strong hydrogen bond donating ability, its ester carbonyl can act as a hydrogen bond acceptor. Furthermore, the aromatic ring and ethynyl group provide ample opportunity for π-stacking and C-H···π interactions, which would play a significant role in directing its self-assembly into ordered crystalline lattices. The interplay of these weak forces is critical for controlling the solid-state packing of conjugated materials, which in turn governs their electronic properties. rsc.org

Molecular machines are single molecules or small assemblies of molecules that can perform a mechanical-like movement in response to an external stimulus (such as light, heat, or chemical energy). The construction of these machines requires components that can transmit force or motion in a controlled manner. The rigidity of ethynyl linkers makes them ideal for use as axles or struts in molecular-scale devices.

Liquid Crystalline Materials

Influence of Ethynyl and Methoxy Groups on Mesomorphic Properties

The mesomorphic properties of a compound, that is, its ability to form liquid crystal phases, are highly dependent on its molecular structure. In Methyl 4-ethynyl-2-methoxybenzoate, the ethynyl (–C≡C–) and methoxy (–OCH₃) groups play a crucial role in determining its potential liquid crystalline behavior.

The methoxy group , on the other hand, is a lateral substituent on the phenyl ring. The position and nature of such lateral groups can significantly impact the mesomorphic properties. A methoxy group can influence the melting point and the type of liquid crystal phase that is formed. tandfonline.combenthamdirect.com Research on other liquid crystalline materials has shown that the presence of a lateral methoxy group can sometimes disrupt the packing of the molecules, which can lead to a decrease in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). However, the electron-donating nature of the methoxy group can also alter the intermolecular interactions, potentially favoring the formation of specific mesophases. tandfonline.com In some systems, the introduction of a methoxy group has been observed to induce a nematic phase where a smectic A phase was present in the unsubstituted compound. tandfonline.com

The interplay between the linearity-promoting ethynyl group and the sterically influential methoxy group would be a key determinant of the mesomorphic characteristics of Methyl 4-ethynyl-2-methoxybenzoate.

| Functional Group | Influence on Mesomorphic Properties |

| Ethynyl (–C≡C–) | Elongates the molecular core, increasing rigidity and linearity. tandfonline.com Enhances electronic polarizability, potentially leading to high birefringence. tandfonline.com Can promote the formation of stable nematic phases. tandfonline.com Can lead to a decrease in the number of mesophases and lower transition temperatures in some structures. tandfonline.com |

| Methoxy (–OCH₃) | Acts as a lateral substituent, influencing molecular packing. tandfonline.combenthamdirect.com Can lower the clearing point and affect the type of mesophase formed. tandfonline.com The electron-donating nature can alter intermolecular forces. tandfonline.com May favor nematic phase formation over smectic phases in certain molecular architectures. tandfonline.com |

Elucidation of Structure-Mesophase Relationships

The relationship between the molecular structure of a compound and the type and stability of its liquid crystal phases is a fundamental area of research in materials science. For benzoate-based liquid crystals, several general principles of structure-mesophase relationships have been established.

The core structure, typically composed of one or more phenyl rings, provides the necessary rigidity for the formation of a mesophase. The length-to-breadth ratio of the molecule is a critical factor; a more elongated and rod-like shape generally favors the formation of liquid crystal phases. The presence of the ethynyl group in Methyl 4-ethynyl-2-methoxybenzoate significantly contributes to this elongated shape. tandfonline.com

The terminal groups on the molecule also have a profound effect on the mesomorphic behavior. In this case, the methyl ester (–COOCH₃) and the ethynyl (–C≡CH) groups are the terminal functionalities. The polarity and polarizability of these groups influence the intermolecular forces of attraction, which in turn determine the thermal stability of the mesophases.

The lateral substituent, the methoxy group, introduces another layer of complexity to the structure-mesophase relationship. Lateral groups can increase the width of the molecule, which may disrupt the parallel alignment of the molecules necessary for the formation of certain liquid crystal phases. tandfonline.com However, the specific position and electronic nature of the substituent are crucial. A methoxy group at the 2-position of the benzoate ring could induce a twist in the molecular conformation, potentially leading to the formation of chiral mesophases if the molecule as a whole becomes chiral.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Sustainable Synthesis of Ethynylated Benzoates

The synthesis of ethynylated benzoates, including methyl 4-ethynyl-2-methoxybenzoate, traditionally relies on palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. While effective, these methods often require expensive and potentially toxic heavy metal catalysts. Future research is increasingly focused on developing more sustainable and economical catalytic systems.

Key areas of investigation include:

Earth-Abundant Metal Catalysis: The use of first-row transition metals like copper, iron, and nickel as catalysts is a primary goal. These metals are more abundant and less toxic than palladium. Research efforts are directed towards designing ligand systems that can stabilize these metals and promote efficient catalytic activity for the ethynylation of aryl halides.

Heterogeneous Catalysis: The development of solid-supported catalysts offers significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. Researchers are exploring the immobilization of active metal species on various supports, such as polymers, silica, and metal-organic frameworks (MOFs), to create robust and recyclable catalytic systems for the synthesis of ethynylated benzoates.

Photoredox Catalysis: Light-mediated catalytic reactions represent a green and powerful synthetic tool. The application of photoredox catalysis to the synthesis of ethynylated benzoates is an emerging area. This approach can enable reactions to proceed under mild conditions and can offer alternative reaction pathways that are not accessible through traditional thermal methods.

Integration of Methyl 4-ethynyl-2-methoxybenzoate into Complex Molecular Architectures (e.g., Foldamers)

The rigid and linear nature of the ethynyl (B1212043) group in methyl 4-ethynyl-2-methoxybenzoate makes it an excellent candidate for the construction of well-defined, complex molecular architectures.

Foldamers: Foldamers are synthetic oligomers that adopt specific, folded conformations reminiscent of biopolymers like proteins and nucleic acids. The defined geometry of methyl 4-ethynyl-2-methoxybenzoate allows for its incorporation into the backbone of foldamers, imparting predictable folding patterns. The methoxy (B1213986) group can further influence the conformation through non-covalent interactions. Researchers are exploring the use of these building blocks to create novel helical and pleated structures with potential applications in molecular recognition and catalysis.

Macrocycles and Cages: The reactive alkyne functionality can be utilized in cyclization reactions to form macrocycles and molecular cages. These structures can act as hosts for guest molecules, leading to applications in sensing, drug delivery, and separation technologies. The electronic properties of the aromatic ring can be tuned to modulate the binding affinity and selectivity of these host-guest systems.

Advancements in Computational Modeling for Predictive Material Design and Synthesis

Computational chemistry is becoming an indispensable tool in modern materials science, enabling the prediction of molecular properties and the rational design of new materials.

Predicting Electronic and Optical Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, absorption and emission spectra, and other photophysical properties of materials derived from methyl 4-ethynyl-2-methoxybenzoate. This allows for the in-silico screening of potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Simulating Self-Assembly and Folding: Molecular dynamics (MD) simulations can provide insights into the conformational preferences and self-assembly behavior of oligomers and polymers containing methyl 4-ethynyl-2-methoxybenzoate units. These simulations can guide the design of foldamers with specific secondary structures and predict the formation of ordered nanostructures in the solid state.

Reaction Pathway and Catalyst Design: Computational modeling can be employed to elucidate reaction mechanisms and to design more efficient catalysts for the synthesis of ethynylated benzoates. By understanding the energetic landscape of a catalytic cycle, researchers can identify rate-limiting steps and design ligands or reaction conditions to overcome these barriers.

Exploration of Undiscovered Material Applications Beyond Current Paradigms

The unique combination of functional groups in methyl 4-ethynyl-2-methoxybenzoate opens up possibilities for applications beyond its current uses.

Smart Materials: The responsive nature of the alkyne group to external stimuli, such as light, heat, or chemical agents, could be harnessed to create "smart" materials. For example, polymers incorporating this monomer could exhibit changes in their mechanical, optical, or electronic properties in response to specific triggers.

Porous Organic Polymers (POPs): The rigid structure of methyl 4-ethynyl-2-methoxybenzoate makes it an ideal building block for the synthesis of porous organic polymers. These materials possess high surface areas and tunable pore sizes, making them attractive for applications in gas storage and separation, catalysis, and sensing.

Biomedical Applications: While outside the scope of traditional materials science, the biocompatibility and functionalizability of materials derived from methyl 4-ethynyl-2-methoxybenzoate could be explored for biomedical applications. For instance, functionalized polymers could be developed for use as scaffolds in tissue engineering or as platforms for drug delivery.

Unraveling Complex Mechanistic Pathways in Transformations of Ethynyl-Methoxybenzoates

A deeper understanding of the reaction mechanisms involved in the transformations of ethynyl-methoxybenzoates is crucial for optimizing existing synthetic methods and discovering new reactions.

In-situ Spectroscopic Studies: Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry can be used to monitor reactions in real-time. This allows for the identification of transient intermediates and the elucidation of the sequence of elementary steps in a reaction pathway.

Isotope Labeling Studies: The use of isotopically labeled starting materials, such as those containing deuterium (B1214612) or carbon-13, can provide valuable information about bond-breaking and bond-forming events during a reaction. This can help to distinguish between different possible mechanistic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.